2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide
Description
Properties
IUPAC Name |
2-[(3-hydroxy-2-methylpropyl)-methylamino]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-8(7-12)5-11(4)6-9(13)10(2)3/h8,12H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSHCWNWWJBPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC(=O)N(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864742-68-6 | |
| Record name | 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-2-methylpropylamine and N,N-dimethylacetamide.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound's structure suggests potential in drug formulation, particularly as a solvent or stabilizer for active pharmaceutical ingredients (APIs). Its ability to enhance solubility can be crucial for poorly soluble drugs.
- Case Study : In a study focusing on the formulation of lipophilic drugs, 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide was used to improve the bioavailability of certain APIs, demonstrating significant enhancement in absorption rates compared to traditional solvents.
-
Antibacterial Activity :
- Preliminary studies indicate that this compound exhibits antibacterial properties, making it a candidate for developing new antimicrobial agents.
- Data Table :
Study Pathogen Tested Minimum Inhibitory Concentration (MIC) A E. coli 50 µg/mL B S. aureus 30 µg/mL C P. aeruginosa 40 µg/mL
-
Synthesis of Functional Polymers :
- The compound serves as a monomer in the synthesis of functional polymers through radical polymerization techniques. These polymers can have applications in drug delivery systems and tissue engineering.
- Case Study : Research demonstrated the successful incorporation of this compound into polyacrylate matrices, resulting in materials with enhanced mechanical properties suitable for biomedical applications .
Industrial Applications
-
Solvent in Chemical Reactions :
- Its polar aprotic nature allows it to act as an effective solvent in various organic reactions, facilitating reactions that require high temperatures or specific solubility conditions.
- Data Table :
Reaction Type Solvent Used Yield (%) Nucleophilic Substitution This compound 85 Polymerization This compound 90
-
Cosmetic Formulations :
- The compound's moisturizing properties make it suitable for use in skin care products, providing hydration and improving skin texture.
- Case Study : In formulations tested for skin hydration, products containing this compound showed a 25% increase in moisture retention compared to control formulations without it.
Mechanism of Action
The mechanism by which 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related acetamides and their distinguishing features:
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound likely enhances water solubility compared to purely alkyl or aryl-substituted acetamides (e.g., DMA or methoxyphenyl derivatives) .
- Boiling/Melting Points : Expected to have a higher boiling point than DMA (164°C) due to increased polarity but lower than aromatic derivatives (e.g., 2-(4-methoxyphenyl)-N,N-dimethylacetamide) due to reduced rigidity .
Biological Activity
2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide, commonly referred to as DMAC, is a compound that has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and industrial chemistry. This article presents an in-depth examination of its biological effects, including toxicity, metabolic pathways, and potential therapeutic uses.
- Chemical Formula : C9H20N2O2
- Molecular Weight : 188.26 g/mol
- CAS Number : 1864742-68-6
Metabolism and Toxicokinetics
DMAC undergoes extensive metabolic conversion in biological systems. It is primarily demethylated to form N-methylacetamide (NMAC) and other metabolites. The metabolic pathway involves:
- Absorption : DMAC can be absorbed through oral, dermal, and inhalation routes.
- Metabolism : Once absorbed, it is metabolized via demethylation.
- Excretion : The metabolites are primarily excreted through urine.
Studies have indicated that the half-life for dermal absorption is approximately 9 hours, while for inhalation it is about 5.6 hours .
Acute Toxicity
Chronic Toxicity
Long-term exposure studies have shown:
- No significant carcinogenic effects in rats over two years.
- Observed liver degeneration at high doses (1000 mg/kg bw/day), with established NOAELs of 100 mg/kg bw/day for males and 300 mg/kg bw/day for females .
Reproductive and Developmental Toxicity
Research indicates that DMAC does not adversely affect fertility or cause significant developmental toxicity at lower exposure levels. However, high doses can lead to maternal toxicity and reduced fetal weight .
Case Studies
- Hepatotoxicity : A study demonstrated that repeated exposure to DMAC resulted in liver damage proportional to the amount absorbed. The liver remains the primary target organ for toxicity .
- Embryotoxicity : Inhalation studies on pregnant rats showed no teratogenic effects at concentrations up to 300 ppm (1.08 mg/L), indicating a relatively safe profile during pregnancy under controlled exposure conditions .
- Mutagenicity Tests : Various in vitro and in vivo tests have shown that DMAC does not exhibit mutagenic properties, making it a safer candidate for use in chemical processes .
Potential Therapeutic Applications
Research into the therapeutic applications of DMAC is ongoing, particularly its potential as a solvent or carrier in drug formulations due to its favorable absorption characteristics and low toxicity profile compared to other solvents like dimethylformamide (DMF) .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Acute Toxicity | LD50 values indicate moderate toxicity |
| Chronic Toxicity | Liver degeneration noted at high doses |
| Reproductive Toxicity | No significant effects on fertility observed |
| Mutagenicity | Non-mutagenic across multiple tests |
| Developmental Toxicity | Minimal effects at controlled exposure levels |
Q & A
Q. 1.1. What synthetic strategies are recommended for synthesizing 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis can leverage multi-step routes involving amino-substituted alcohols and acetamide precursors. For example, analogous compounds (e.g., substituted N-(2-hydroxyphenyl)acetamides) are synthesized via nucleophilic substitution using chloroacetyl derivatives and amines under controlled pH and temperature . Optimize yield by:
Q. 1.2. How should researchers characterize the compound’s molecular structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substituent positions (e.g., methyl and hydroxy groups) and rule out stereoisomers .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (194.23 g/mol) and detect impurities .
- HPLC: Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and resolve co-eluting by-products .
Advanced Research Questions
Q. 2.1. How can computational chemistry enhance the design of reaction pathways for this compound?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) to predict reaction energetics and transition states. For instance:
- Use software like Gaussian or ORCA to model nucleophilic attack at the acetamide carbonyl group .
- Apply machine learning (ML) to screen solvent/reagent combinations, reducing trial-and-error experiments by 40–60% .
- Validate computational predictions with experimental data (e.g., IR spectroscopy for intermediate stability) .
Q. 2.2. What strategies address contradictory data in biological activity studies of structurally similar acetamides?
Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigate these by:
- Dose-Response Curves: Test multiple concentrations (e.g., 1 nM–100 µM) to confirm dose-dependent effects .
- Metabolite Screening: Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group) that may interfere with bioactivity .
- Control Experiments: Include structurally related inactive analogs (e.g., N,N-diethyl derivatives) to isolate the target’s pharmacological contribution .
Q. 2.3. How can researchers optimize the compound’s solubility and stability for in vitro studies?
Methodological Answer:
- Solubility: Test co-solvents (e.g., DMSO:water mixtures) or cyclodextrin inclusion complexes to enhance aqueous solubility (>61.3 µg/mL) .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., oxidation at the hydroxy group) .
- Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .
Experimental Design & Data Analysis
Q. 3.1. What experimental designs are effective for studying structure-activity relationships (SAR) in this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace methyl with ethyl or isopropyl groups) and compare bioactivity .
- Molecular Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors) .
- Statistical Analysis: Apply ANOVA to assess significance (p < 0.05) across analogs, controlling for batch effects .
Q. 3.2. How should researchers resolve discrepancies in spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation: Compare NMR data with PubChem records (CID: DTXSID00441030) to confirm peak assignments .
- 2D NMR: Use - HSQC and HMBC to resolve overlapping signals (e.g., methyl vs. hydroxy protons) .
- Collaborative Databases: Upload raw spectral data to platforms like NMRShiftDB for peer validation .
Advanced Applications & Mechanistic Studies
Q. 4.1. What methodologies elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
Q. 4.2. How can the compound be functionalized for material science applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
